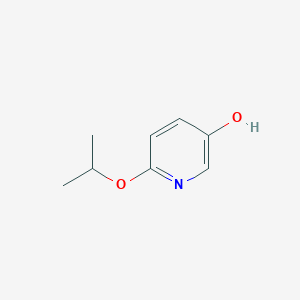

6-Isopropoxypyridin-3-OL

Übersicht

Beschreibung

6-Isopropoxypyridin-3-ol is a chemical compound with the CAS Number: 903886-71-5 . It has a molecular weight of 153.18 and its IUPAC name is 6-isopropoxy-3-pyridinol . The compound is solid in its physical form .

Synthesis Analysis

While specific synthesis methods for 6-Isopropoxypyridin-3-ol were not found, it’s worth noting that pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported, utilizing a radical approach .Molecular Structure Analysis

The InChI code for 6-Isopropoxypyridin-3-ol is 1S/C8H11NO2/c1-6(2)11-8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

6-Isopropoxypyridin-3-ol is a solid at room temperature . and should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen

1. Anti-inflammatory Applications

6-Isopropoxypyridin-3-OL and its analogues have demonstrated significant anti-inflammatory properties. A study explored the synthesis of various analogues with the 6-Aminopyridin-3-ol scaffold, focusing on diversifying side chains at the C(6)-position. The structural modifications aimed to enhance the anti-inflammatory activities, specifically for inflammatory bowel diseases. Notably, certain compounds outperformed tofacitinib, a known anti-colitis drug, in inhibiting TNF-α-induced adhesion of monocytic cells to colonic epithelial cells and blocking TNF-α-induced angiogenesis. These findings highlight the compound's potential in developing new treatments for inflammatory bowel diseases (Chaudhary et al., 2020).

2. Applications in Organometallic Catalysis

The coordination compounds of the oligopyridine ligand, closely related to 6-Isopropoxypyridin-3-OL, are extensively utilized in various research fields, including organometallic catalysis. These compounds have catalyzed a broad spectrum of reactions, ranging from artificial photosynthesis (water splitting) to biochemical and organic transformations. The review assessing the scope and limitations of these applications emphasizes the significance of such compounds in organic and macromolecular chemistry (Winter et al., 2011).

3. Antitumor and Antiangiogenic Activities

Research indicates that analogues of 6-Isopropoxypyridin-3-OL, specifically 6-aminoalkyl-2,4,5-trimethylpyridin-3-ols, possess high antiangiogenic activities. These compounds have shown promising results in inhibiting tumor growth and angiogenesis, a crucial process for tumor development. This study offers a basis for novel angiogenesis inhibitors that can interfere with angiogenesis-related pathologies, presenting a potential avenue for cancer therapy development (Lee et al., 2014).

4. Electrocatalytic Applications

A bioinspired derivative of 6-Isopropoxypyridin-3-OL was used as a precursor to produce nanocapsules of pyridinic N-rich carbon, showcasing superior electrocatalytic activity and stability in the oxygen reduction reaction (ORR). This highlights the potential of such compounds in creating efficient alternatives to platinum catalysts, with significant implications for energy conversion and storage technologies (Yi et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-propan-2-yloxypyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6(2)11-8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVIORPZOIFQHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Isopropoxypyridin-3-OL | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2853909.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetamide](/img/structure/B2853910.png)

![2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2853911.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide](/img/structure/B2853918.png)

![N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2853922.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2853930.png)